N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide involves multiple steps. One common method involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide can be compared with other similar compounds, such as:
Melatonin: A well-known indole derivative with sleep-regulating properties.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Indole-3-acetic acid: A plant hormone involved in growth and development.
These compounds share the indole scaffold but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C24H24N6O3S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C24H24N6O3S/c1-33-21-6-7-24-22(13-21)18(14-25-24)8-10-27-34(31,32)11-9-19-16-30(29-28-19)20-12-17-4-2-3-5-23(17)26-15-20/h2-7,12-16,25,27H,8-11H2,1H3 |
InChI Key |
FNADOUUVLQOHMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CCC3=CN(N=N3)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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